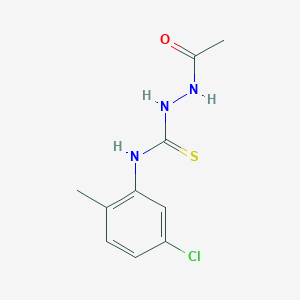![molecular formula C26H24ClN3O2 B4758428 6-chloro-3-[4-(3-methoxyphenyl)-1-piperazinyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B4758428.png)
6-chloro-3-[4-(3-methoxyphenyl)-1-piperazinyl]-4-phenyl-2(1H)-quinolinone
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (color, state of matter under standard conditions) and any distinctive odors .
Synthesis Analysis
The synthesis of a chemical compound refers to the process used to create it in the laboratory. This often involves multiple steps, each of which may require specific reagents and conditions .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various spectroscopic methods, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, as well as decomposition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Mecanismo De Acción
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which can trigger a cascade of biochemical reactions within the cell .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects can vary depending on the specific targets and the biological context.
Result of Action
Based on the known biological activities of indole derivatives, it can be inferred that this compound may have potential therapeutic effects in various disease contexts .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-chloro-3-[4-(3-methoxyphenyl)-1-piperazinyl]-4-phenyl-2(1H)-quinolinone in lab experiments is its selective blockade of the dopamine D1 receptor. This allows for the specific modulation of this receptor without affecting other receptors or neurotransmitter systems. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving 6-chloro-3-[4-(3-methoxyphenyl)-1-piperazinyl]-4-phenyl-2(1H)-quinolinone. One area of interest is in the development of novel therapeutic agents for Parkinson's disease and other neurological disorders. Another area of interest is in the study of the biochemical and physiological effects of this compound on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further research is needed to explore the potential limitations of this compound in experimental settings and to develop new methods for working with this compound.
Aplicaciones Científicas De Investigación
6-chloro-3-[4-(3-methoxyphenyl)-1-piperazinyl]-4-phenyl-2(1H)-quinolinone has been extensively studied for its potential therapeutic applications in various neurological disorders. One of the most promising applications of this compound is in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. Studies have shown that this compound can effectively block the dopamine D1 receptor, which is involved in the regulation of motor function and is affected in Parkinson's disease.
Safety and Hazards
Propiedades
IUPAC Name |
6-chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2/c1-32-21-9-5-8-20(17-21)29-12-14-30(15-13-29)25-24(18-6-3-2-4-7-18)22-16-19(27)10-11-23(22)28-26(25)31/h2-11,16-17H,12-15H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLQMAXOODFIHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-allyl-5-[1-methyl-5-(trifluoromethyl)-2(1H)-pyridinylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4758346.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(3-methoxypropyl)-4-methylbenzamide](/img/structure/B4758354.png)
![N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4758358.png)
![N-{1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4758366.png)

![ethyl 4-[(5-hydroxypentyl)amino]-7,8-dimethyl-3-quinolinecarboxylate](/img/structure/B4758388.png)
![4-{3-bromo-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-(4-chloro-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4758392.png)

![5-bromo-N-(3-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B4758416.png)
![dimethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)terephthalate](/img/structure/B4758424.png)

![2-(benzylthio)-5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4758441.png)
![2-[(4-propylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4758444.png)
![2-chloro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4758449.png)